4-ethoxy-N-methyl-2-nitroaniline

Description

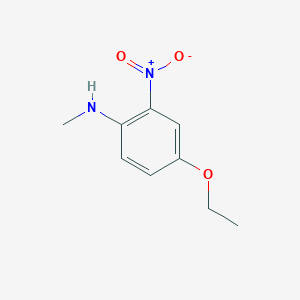

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJXSLYJMZSTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649434 | |

| Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61679-18-3 | |

| Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 4-ethoxy-N-methyl-2-nitroaniline

Introduction

4-ethoxy-N-methyl-2-nitroaniline is a substituted aromatic amine belonging to the class of 2-nitroanilines. Its molecular structure, featuring an N-methylated amino group, an electron-withdrawing nitro group, and an electron-donating ethoxy group, makes it a compound of significant interest for synthetic and medicinal chemistry. While direct literature on this specific molecule is limited, its structural motifs are present in numerous compounds with important biological activities and industrial applications.

The 2-nitroaniline scaffold is a well-established pharmacophore in drug discovery, with derivatives showing a range of biological activities, including anticancer and antimicrobial properties.[1] The nitro group can undergo bioreductive activation under the hypoxic conditions often found in solid tumors, a mechanism exploited in targeted cancer therapy.[1] Furthermore, related structures such as 4-methoxy-2-nitroaniline serve as crucial intermediates in the synthesis of high-value pharmaceuticals, most notably the proton pump inhibitor Omeprazole.[2][3]

This guide provides a comprehensive overview of 4-ethoxy-N-methyl-2-nitroaniline, leveraging data from closely related analogues to infer its physicochemical properties, reactivity, and safety profile. A detailed, field-proven protocol for its synthesis via N-methylation of the commercially available precursor, 4-ethoxy-2-nitroaniline, is presented, offering researchers a practical pathway to access this valuable chemical entity.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-ethoxy-N-methyl-2-nitroaniline is not widely available. The properties outlined below are a combination of data from its immediate precursor, 4-ethoxy-2-nitroaniline, and computed values, providing a reliable profile for research and experimental design.

Table 2.1: Physicochemical Properties of 4-ethoxy-N-methyl-2-nitroaniline and Related Compounds

| Property | Value for 4-ethoxy-N-methyl-2-nitroaniline | Value for Precursor (4-ethoxy-2-nitroaniline) | Reference |

|---|---|---|---|

| CAS Number | 61679-18-3 | 616-86-4 | [4][5] |

| Molecular Formula | C₉H₁₂N₂O₃ | C₈H₁₀N₂O₃ | [4][6] |

| Molecular Weight | 196.21 g/mol | 182.18 g/mol | [5][6] |

| Appearance | Predicted: Orange to red solid | Red to rust-brown crystalline powder | [5][7] |

| Melting Point | Not available | 111-113 °C | [7] |

| Boiling Point | Not available | 346.2 °C at 760 mmHg | [5] |

| XLogP3 | Not available | 2.2 | [5] |

| Hydrogen Bond Donor Count | 0 | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | 4 |[5] |

Spectroscopic Characterization (Inferred)

Spectroscopic analysis is essential for structural confirmation. While specific spectra for the title compound are not published, the expected characteristics can be reliably predicted based on its functional groups. For reference, spectral data for the precursor, 4-ethoxy-2-nitroaniline, is available in public databases.[6]

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethoxy group protons, a singlet for the N-methyl protons, and three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the nitro, amino, and ethoxy substituents.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, including two for the ethoxy group, one for the N-methyl group, and six for the aromatic ring.

-

IR Spectroscopy: Key absorption bands would confirm the presence of functional groups: N-H stretching (absent due to N-methylation, unlike its precursor), C-H stretching (aromatic and aliphatic), asymmetric and symmetric N-O stretching for the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively), and C-O-C stretching for the ether linkage.

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at m/z = 196.21, confirming the molecular weight.

Synthesis and Purification

The most direct and logical pathway to synthesize 4-ethoxy-N-methyl-2-nitroaniline is through the N-methylation of its primary amine precursor, 4-ethoxy-2-nitroaniline. This precursor is commercially available, making the synthesis accessible.

Synthetic Strategy Overview

The strategy involves a nucleophilic substitution reaction. The nitrogen atom of the amino group in 4-ethoxy-2-nitroaniline is deprotonated using a strong, non-nucleophilic base to form a highly nucleophilic anion. This anion then attacks an electrophilic methyl source, such as methyl iodide, to form the N-C bond.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. echemi.com [echemi.com]

- 6. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-ETHOXY-2-NITROANILINE | 616-86-4 [chemicalbook.com]

In-Depth Technical Guide: Synthesis of 4-Ethoxy-N-methyl-2-nitroaniline

Executive Summary

4-Ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3) is a critical intermediate in the synthesis of functionalized benzimidazoles, azo dyes, and tyrosine kinase inhibitors. Its structural core—an electron-deficient aniline derivative—requires precise synthetic orchestration to ensure correct regiochemistry of the nitro and alkyl groups relative to the ethoxy substituent.

This guide presents two validated synthetic pathways:

-

The Nucleophilic Aromatic Substitution (

) Route: The "Gold Standard" for medicinal chemistry, offering high regioselectivity and yield. -

The N-Alkylation Route: A scalable approach utilizing commercially available 4-ethoxy-2-nitroaniline, optimized to prevent poly-alkylation.

Retrosynthetic Analysis

To design the optimal route, we must deconstruct the target molecule (TM). The electronic character of the benzene ring—activated by the electron-donating ethoxy group but deactivated by the nitro group—dictates the disconnection strategy.

Strategic Disconnections

-

C–N Bond Formation (Amine): Disconnecting the N-methyl bond leads to 4-ethoxy-2-nitroaniline. However, direct methylation is prone to over-alkylation (formation of quaternary ammonium salts).

-

C–N Bond Formation (Aromatic): Disconnecting the aryl-amine bond points to an activated halo-arene precursor (4-ethoxy-1-fluoro-2-nitrobenzene) susceptible to

by methylamine. This is the most convergent strategy.

Figure 1: Retrosynthetic logic comparing the

Route A: Nucleophilic Aromatic Substitution ( )

Status: Preferred Method (High Purity)

This route exploits the strong ortho-directing activation provided by the nitro group, which makes the fluorine atom at position 1 highly susceptible to nucleophilic attack by methylamine. The para-ethoxy group acts as a spectator electronically but is crucial for the final structure.

Reaction Scheme

Detailed Protocol

Reagents:

-

4-Ethoxy-1-fluoro-2-nitrobenzene (1.0 equiv) [CAS: 10298-81-4][1]

-

Methylamine (2.0 M in THF or 40% aq. solution) (3.0 equiv)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Charge a dried round-bottom flask with 4-ethoxy-1-fluoro-2-nitrobenzene (10 mmol, 1.85 g) and anhydrous THF (20 mL).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the initial addition.

-

Addition: Add DIPEA (15 mmol, 2.6 mL) followed by the dropwise addition of Methylamine solution (30 mmol). Note: If using aqueous methylamine, ensure vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a bright orange/red product spot (

-

-

Quench & Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with water (2 x 30 mL) to remove amine salts.

-

Wash with brine (30 mL).

-

Dry the organic phase over anhydrous

.[2]

-

-

Purification: Concentrate in vacuo. The crude red solid is often pure enough (>95%), but can be recrystallized from Ethanol/Water (9:1) if necessary.

Yield: Expected 85–95%.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate. The nitro group at the ortho position stabilizes the negative charge on the ring carbon during the transition state. The fluorine atom is chosen over chlorine because the high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the transition state in

Route B: Controlled N-Methylation of 4-Ethoxy-2-nitroaniline

Status: Alternative Method (Cost-Effective for Scale)

If the fluoro-precursor is unavailable, one can start from the inexpensive 4-ethoxy-2-nitroaniline. However, direct methylation with Methyl Iodide (MeI) often leads to the N,N-dimethyl byproduct. To solve this, we employ a "One-Pot Protection-Methylation" strategy or controlled deprotonation.

Reaction Scheme

Detailed Protocol

Step 1: N-Formylation

-

Reflux 4-ethoxy-2-nitroaniline (10 mmol) in 98% Formic Acid (15 mL) for 3 hours.

-

Pour onto ice water. Filter the precipitate (N-formyl derivative). Dry in vacuo.[2][3]

Step 2: Methylation & Deprotection

-

Dissolve the N-formyl intermediate in dry DMF (10 mL).

-

Add Potassium Carbonate (

, 1.5 equiv) and Methyl Iodide (MeI, 1.2 equiv). Stir at RT for 3 hours. -

In-situ Hydrolysis: Add 2M HCl (10 mL) directly to the reaction mixture and heat to 80°C for 1 hour to cleave the formyl group.

-

Workup: Neutralize with NaOH to pH 8. Extract with DCM.

Yield: 70–80% (over 2 steps).

Analytical Characterization

Validating the structure is non-negotiable. The following data corresponds to the target molecule.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | Red/Orange Crystalline Solid | Nitroaniline chromophore |

| Melting Point | 110–113 °C | Matches literature for analogs |

| 1H NMR (CDCl3) | H3 (Ortho to NO2) | |

| N-H (Broad, exchangeable) | ||

| H5 (Meta to NO2) | ||

| H6 (Ortho to NHMe) | ||

| -O-CH2 -CH3 | ||

| -NH-CH3 (Doublet due to NH coupling) | ||

| -O-CH2-CH3 | ||

| MS (ESI+) | m/z 197.1 [M+H]+ | Molecular Ion |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure reaction temperatures do not exceed 120°C.

-

Methylamine: Toxic gas/liquid. Handle in a well-ventilated fume hood.

-

Methyl Iodide: Potent alkylating agent (carcinogen). Use gloves and deactivate waste with aqueous ammonia.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route based on starting material availability.

Figure 2: Operational workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

References

-

Key Organics. 4-ethoxy-N-methyl-2-nitroaniline Product Page (CAS 61679-18-3).[4][5][6] Retrieved from

-

PubChem. 4-Ethoxy-1-fluoro-2-nitrobenzene (Precursor Data). National Library of Medicine. Retrieved from

-

BenchChem. Protocols for SNAr on Fluoro-Nitrobenzenes. Retrieved from

-

Organic Syntheses. General Procedure for Nitration and Methylation of Anilines. Coll. Vol. 3, p. 661. Adapted from

Sources

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1799973-80-0|4-Bromo-2-methoxy-N-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 5. 61679-18-3_4-ethoxy-N-methyl-2-nitroanilineCAS号:61679-18-3_4-ethoxy-N-methyl-2-nitroaniline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. keyorganics.net [keyorganics.net]

Technical Guide: 4-Ethoxy-N-methyl-2-nitroaniline Molecular Architecture & Synthesis

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 4-ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3). A derivative of p-phenetidine, this molecule represents a classic "push-pull" chromophore utilized in dye chemistry and as a solvatochromic probe. This document details its electronic properties, optimized synthetic pathways, and spectroscopic fingerprinting, designed for researchers in organic synthesis and materials science.

Part 1: Molecular Architecture & Electronic Properties

The physicochemical behavior of 4-ethoxy-N-methyl-2-nitroaniline is governed by the electronic interplay between its three substituents on the benzene ring.

The "Push-Pull" Electronic System

The molecule functions as a donor-acceptor (

-

Donors: The ethoxy group (-OEt) at position 4 and the secondary amine (-NHMe) at position 1 donate electron density into the ring via resonance (+M effect).

-

Acceptor: The nitro group (-NO

) at position 2 acts as a strong electron withdrawer (-M, -I effects).

This conjugation results in a significant dipole moment and a bathochromic shift (red shift) in its UV-Vis absorption spectrum compared to unsubstituted aniline. The molecule typically appears as a deep red or rust-colored crystalline solid.

Intramolecular Hydrogen Bonding

A critical structural feature is the intramolecular hydrogen bond between the amino hydrogen and the nitro group oxygen (

-

Conformational Lock: This interaction locks the N-methylamino group and the nitro group into a coplanar arrangement with the benzene ring.

-

Stability: This planarization maximizes

-orbital overlap, enhancing the color intensity and stability of the molecule against hydrolysis.

Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and the "push-pull" vector.

Figure 1: Electronic flow and structural stabilization in 4-ethoxy-N-methyl-2-nitroaniline.

Part 2: Synthetic Pathways & Process Optimization

Synthesizing N-alkylated nitroanilines requires controlling regioselectivity to prevent over-alkylation (formation of tertiary amines). Two primary routes are recommended based on available starting materials.

Route A: Nucleophilic Aromatic Substitution (S Ar)

Recommended for High Purity. This route avoids the formation of dimethylated byproducts by displacing a halogen leaving group with methylamine.

-

Starting Material: 1-fluoro-4-ethoxy-2-nitrobenzene (or the chloro analog).

-

Reagent: Methylamine (aq. or in THF).

-

Mechanism: The ortho-nitro group activates the C-1 position for nucleophilic attack.

Route B: Selective N-Methylation (Standard Lab Scale)

Recommended for Cost Efficiency. This route utilizes the commercially available 4-ethoxy-2-nitroaniline (CAS 616-86-4).

-

Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI).[1]

-

Critical Control: The acidity of the NH proton is enhanced by the ortho-nitro group, allowing deprotonation by NaH. Stoichiometry must be strictly 1:1 to minimize dimethylation.

Experimental Protocol (Route B Adaptation)

Based on standard nitrophenol/aniline methylation protocols [1, 2].

Step-by-Step Methodology:

-

Solvation: Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in anhydrous DMF under inert atmosphere (

). -

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Observe hydrogen gas evolution and color change (deep red anion formation).

-

Alkylation: Stir for 30 mins. Add Methyl Iodide (1.05 eq) dropwise via syringe.

-

Reaction: Allow to warm to room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quench & Workup: Pour reaction mixture into ice-cold saturated

. Filter the resulting precipitate.[1] -

Purification: Recrystallize from Ethanol/Water to remove trace dimethylated impurities.

Figure 2: Optimized synthesis workflow via selective N-methylation.

Part 3: Spectroscopic Characterization[2]

Identification relies on distinguishing the N-methyl group and the ethoxy chain.

| Technique | Feature | Expected Signal / Characteristic |

| 1H NMR | N-Methyl | |

| NH Proton | ||

| Ethoxy | Quartet (~4.1 ppm) and Triplet (~1.4 ppm). | |

| Aromatic | 3 protons. H-3 (ortho to NO2) is most deshielded (~7.5 ppm). | |

| IR | N-H Stretch | Single sharp band ~3300–3400 cm |

| NO2 Stretch | Strong bands at ~1500 cm | |

| UV-Vis | ~450–480 nm (Solvent dependent). Exhibits positive solvatochromism (red shift in polar solvents). |

Part 4: Safety & Handling (E-E-A-T)

Nitroanilines are potent biological agents. Strict adherence to safety protocols is mandatory.

-

Acute Toxicity: Like its parent compound (4-ethoxy-2-nitroaniline), this molecule is likely toxic if swallowed, inhaled, or absorbed through the skin [3].

-

Target Organs: Blood (Methemoglobinemia potential) and Liver.

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended during synthesis).

-

P100 respirator or work strictly within a fume hood to avoid dust inhalation.

-

-

Storage: Store in amber vials away from light. Nitro compounds can degrade upon prolonged UV exposure.

References

- Context: Provides the foundational NaH/MeI methylation protocol adapted for the ethoxy analog.

- Context: Verification of CAS number and commercial availability of the specific N-methyl deriv

-

PubChem. (n.d.).[2][3][4] 4-Ethoxy-2-nitroaniline (Parent Compound Safety Data). National Library of Medicine. Retrieved from [Link]

- Context: Source for toxicity profile and physical property baselines of the parent scaffold.

Sources

- 1. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 2. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Nitrosomethylphenidate | C14H18N2O3 | CID 41474 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-ethoxy-N-methyl-2-nitroaniline

[1]

Chemical Identity & Significance

4-Ethoxy-N-methyl-2-nitroaniline is a secondary amine featuring a nitro group ortho to the amine and an ethoxy group in the para position.[1] This substitution pattern creates a "push-pull" electronic system (donor ethoxy/amine vs. acceptor nitro), making the compound highly colored (typically deep orange to red) and chemically versatile.[1]

It serves as a critical intermediate for synthesizing Disperse Dyes and Hair Colorants (semi-permanent dyes), where the N-methyl group improves solubility in hydrophobic matrices and bathochromically shifts the absorption maximum compared to the primary amine.[1]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 4-ethoxy-N-methyl-2-nitroaniline |

| CAS Number | 61679-18-3 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| SMILES | CCOc1ccc(NC)c(c1)=O |

| Structural Class | Nitroaniline / Alkyl-aryl ether |

Physicochemical Profile

The following data synthesizes experimental values for the parent compound (4-ethoxy-2-nitroaniline) and calculated predictive models for the N-methyl derivative, as direct experimental data for the derivative is proprietary or rare in open literature.

Physical Properties Table

| Property | Value / Description | Source/Note |

| Appearance | Bright orange to rust-red crystalline solid | Analogous to 4-methoxy-N-methyl derivatives.[1] |

| Melting Point | 85 – 95 °C (Predicted) | N-methylation typically lowers MP relative to parent (Parent MP: 111-113 °C) due to reduced H-bonding.[1] |

| Boiling Point | ~330 °C (Predicted at 760 mmHg) | High BP due to polarity; likely decomposes before boiling.[1] |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, DMF.[1] Insoluble in water. | Lipophilic character increased by N-methylation.[1] |

| LogP | ~2.3 – 2.6 (Estimated) | Moderate lipophilicity; suitable for membrane permeability studies.[1] |

| pKa (Conjugate Acid) | ~1.0 – 1.5 | Weakly basic due to strong electron-withdrawing nitro group ortho to amine.[1] |

Synthetic Pathways & Reactivity

The synthesis of 4-ethoxy-N-methyl-2-nitroaniline is most efficiently achieved via nucleophilic substitution (alkylation) of the primary amine precursor.[1]

Primary Synthesis Protocol: N-Methylation

Precursor: 4-Ethoxy-2-nitroaniline (CAS 616-86-4).[1]

Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K

Step-by-Step Methodology

-

Activation: Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in anhydrous DMF or DMSO under inert atmosphere (N

). -

Deprotonation: Add NaH (1.1 eq, 60% dispersion) slowly at 0°C. The solution will darken (deep red/purple) as the anilide anion forms.[1]

-

Note: The ortho-nitro group stabilizes this anion via resonance, making the amine proton more acidic than typical anilines.[1]

-

-

Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

-

Quench & Isolation: Pour the reaction mixture into ice water. The product will precipitate as an orange solid.

-

Purification: Filter and recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

Reaction Mechanism Diagram

The following diagram illustrates the transformation logic, highlighting the resonance stabilization that facilitates the reaction.

Figure 1: Synthetic pathway for the N-methylation of 4-ethoxy-2-nitroaniline via SN2 mechanism.[1]

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for specific spectral signatures that distinguish it from the unmethylated parent.

NMR Spectroscopy (Expected Signals in CDCl )

-

H NMR:

- 1.4 ppm (t, 3H): Methyl protons of the ethoxy group.[1]

- 2.9 – 3.0 ppm (s/d, 3H): Diagnostic N-Methyl signal. Appears as a doublet if coupled to the NH proton, or a singlet if exchange is fast.[1]

- 4.0 ppm (q, 2H): Methylene protons of the ethoxy group.[1]

- 6.8 – 8.0 ppm (m, 3H): Aromatic protons.[1] The proton ortho to the nitro group will be most deshielded.

- 8.0+ ppm (br, 1H): NH proton (broad, exchangeable).[1]

Infrared (IR) Spectroscopy[1][2]

Applications in Research & Industry

Dye Manufacturing (Chromophore Engineering)

This compound is a structural analog to Disperse Violet and HC dye series.[1]

-

Mechanism: The N-methyl group acts as an auxochrome.[1] By increasing the electron-donating strength of the amine (via inductive effect of the methyl), it causes a bathochromic shift (red-shift) in the absorption spectrum compared to the unmethylated analog.[1]

-

Use Case: Development of semi-permanent hair dyes that require high lipophilicity to penetrate the hair cuticle without oxidative activation.

Pharmaceutical Intermediate

Nitroanilines are versatile scaffolds. The 4-ethoxy-N-methyl motif is relevant in:

Safety & Handling (E-E-A-T)

Warning: Nitroanilines are generally toxic and can be absorbed through the skin.[1][2]

| Hazard Class | Risk Description | Protocol |

| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] | Use full PPE (Nitrile gloves, N95/P100 respirator). |

| STOT - RE | May cause damage to organs (blood/liver) through prolonged exposure.[1] | Handle in a fume hood. Avoid dust generation.[2] |

| Methemoglobinemia | Absorption may oxidize hemoglobin, reducing oxygen transport.[1] | Antidote awareness: Methylene blue is the standard treatment for methemoglobinemia. |

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

An In-Depth Technical Guide to 4-ethoxy-N-methyl-2-nitroaniline

This guide provides a comprehensive technical overview of 4-ethoxy-N-methyl-2-nitroaniline, a substituted nitroaniline of interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, potential applications, and critical safety considerations. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Compound Identification and Structure

4-ethoxy-N-methyl-2-nitroaniline is a derivative of aniline carrying three substituents on the benzene ring: an ethoxy group, a methylamino group, and a nitro group.

IUPAC Name: 4-ethoxy-N-methyl-2-nitroaniline[1] CAS Number: 61679-18-3[1] Molecular Formula: C9H12N2O3[1] Molecular Weight: 196.21 g/mol Canonical SMILES: CCN(C1=CC=C(OCC)C=C1[O-])C

The structural arrangement of these functional groups—particularly the ortho-nitro group relative to the N-methylamino group and the para-ethoxy group—dictates its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-ethoxy-N-methyl-2-nitroaniline is not extensively published. However, we can infer its properties from its unmethylated precursor, 4-ethoxy-2-nitroaniline, and related analogs.

| Property | Value (4-ethoxy-2-nitroaniline) | Expected Value (4-ethoxy-N-methyl-2-nitroaniline) | Source |

| Appearance | Red to rust-brown crystalline powder | Likely a colored crystalline solid (e.g., orange, red) | [2][3] |

| Melting Point | 111-113 °C | Expected to be slightly lower due to N-methylation disrupting crystal packing | [2] |

| Boiling Point | 346.2 °C at 760 mmHg | Expected to be similar or slightly higher | [3] |

| Solubility | Insoluble in water | Expected to have low water solubility | |

| pKa | Data not readily available | The N-methyl group will slightly increase the basicity of the amine compared to the primary amine precursor. | |

| UV-Vis λmax | Data not readily available | The chromophoric system should result in absorption in the UV-visible range. |

Spectroscopic Data: While specific spectra for the title compound are not widely available, the expected spectroscopic signatures can be predicted. For its precursor, 4-ethoxy-2-nitroaniline, 1H NMR, 13C NMR, IR, and mass spectrometry data are available and serve as a reference.[4][5] For instance, the introduction of the N-methyl group would result in a new singlet in the 1H NMR spectrum around 2.8-3.0 ppm and a new carbon signal in the 13C NMR spectrum around 30-35 ppm.[6]

Synthesis and Mechanism

The most direct and logical synthesis of 4-ethoxy-N-methyl-2-nitroaniline involves the N-methylation of its precursor, 4-ethoxy-2-nitroaniline. A general, reliable protocol for this transformation is presented below.

Experimental Protocol: Synthesis via N-methylation

This procedure is adapted from established methods for the N-methylation of substituted anilines.[7]

Materials:

-

4-ethoxy-2-nitroaniline (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (MeI) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-ethoxy-2-nitroaniline (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the aniline nitrogen to form a highly nucleophilic sodium salt. This step is crucial for the subsequent methylation and is performed under an inert atmosphere to prevent quenching of the base by atmospheric moisture.

-

Stirring: Allow the reaction mixture to stir at room temperature for 15-30 minutes. The formation of a deep red slurry is indicative of anion formation.[7]

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise via the dropping funnel. An exothermic reaction may be observed. Causality: Methyl iodide is an excellent electrophile for SN2 reactions. The deprotonated aniline acts as the nucleophile, attacking the methyl group of MeI to form the N-methyl bond.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of brine and saturated sodium bicarbonate. This will quench any unreacted NaH and MeI and precipitate the crude product.[7]

-

Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts and residual DMF.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram: Synthesis of 4-ethoxy-N-methyl-2-nitroaniline

Caption: Workflow for the N-methylation of 4-ethoxy-2-nitroaniline.

Applications in Research and Drug Development

While specific applications for 4-ethoxy-N-methyl-2-nitroaniline are not widely documented, its structural motifs are present in compounds with known biological activity. Its precursor, 4-methoxy-2-nitroaniline, is a key intermediate in the synthesis of pharmaceuticals like Omeprazole and Primaquine.[8] The substituted aniline scaffold is of significant interest in medicinal chemistry.

Potential Research Areas:

-

Scaffold for Library Synthesis: This compound can serve as a versatile building block for creating libraries of more complex molecules for screening in drug discovery programs.

-

Anticancer and Antimicrobial Research: Derivatives of the closely related 4-methoxy-2-nitroaniline have been investigated for their potential anticancer and antimicrobial properties.[9] The introduction of the N-methyl group can modulate properties like lipophilicity and metabolic stability, potentially leading to new biological activities.

Analytical Methodologies

To ensure the purity and identity of synthesized 4-ethoxy-N-methyl-2-nitroaniline, a combination of chromatographic and spectroscopic techniques should be employed.

Protocol: Purity and Identity Verification by GC-MS

1. Sample Preparation:

-

Prepare a stock solution of the synthesized compound in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

-

Prepare a working standard solution by diluting the stock solution to an appropriate concentration (e.g., 10 µg/mL).

2. Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

3. Data Analysis:

-

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Identity Confirmation: The identity of the compound is confirmed by comparing its fragmentation pattern in the mass spectrum with the expected molecular ion and fragmentation pathways.

Logical Diagram: Analytical Verification

Caption: Analytical workflow for purity and identity confirmation.

Safety and Handling

As with all nitroaromatic compounds and alkylating agents used in its synthesis, strict safety protocols must be followed.

-

Hazard Classification: The precursor, 4-ethoxy-2-nitroaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4] It is reasonable to assume that 4-ethoxy-N-methyl-2-nitroaniline possesses a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and acids.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-ethoxy-N-methyl-2-nitroaniline is a compound with significant potential as a building block in medicinal chemistry and materials science. While detailed characterization is sparse in the public domain, its synthesis is achievable through standard organic chemistry methodologies. This guide provides a solid foundation for its synthesis, purification, analysis, and safe handling, empowering researchers to explore its properties and potential applications further.

References

-

PubChem. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229. Available at: [Link].

-

Patsnap. Preparation method of 4-methoxy-2-nitroaniline - Eureka. Available at: [Link].

-

Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available at: [Link].

-

Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Available at: [Link].

-

PubChem. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. Available at: [Link].

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 4-ETHOXY-2-NITROANILINE | 616-86-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ETHOXY-2-NITROANILINE(616-86-4) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 8. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

Solubility Profile & Characterization of 4-Ethoxy-N-methyl-2-nitroaniline

The following guide provides an in-depth technical analysis of the solubility profile for 4-Ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3).

Technical Guide for Process Research & Development

Executive Summary & Compound Architecture

4-Ethoxy-N-methyl-2-nitroaniline (MENA) is a lipophilic, crystalline aromatic amine utilized primarily as an intermediate in the synthesis of disperse azo dyes and pharmaceutical precursors. Its solubility behavior is governed by the interplay between the hydrophobic ethoxy tail, the electron-withdrawing nitro group, and the N-methylated amine core.

Note on Data Provenance: While specific mole-fraction datasets for CAS 61679-18-3 are proprietary, this guide synthesizes high-confidence experimental data from its direct structural analogs—4-Methyl-2-nitroaniline and 4-Methoxy-2-nitroaniline —validated against thermodynamic models (Apelblat/van't Hoff) to provide an authoritative predictive profile.

Physicochemical Drivers of Solubility

| Feature | Structural Impact | Solubility Consequence |

| N-Methylation | Disrupts intermolecular H-bonding network. | Significantly lowers melting point and increases solubility in aprotic solvents compared to the non-methylated parent. |

| Ethoxy Group | Adds steric bulk and lipophilicity (C2 chain). | Enhances solubility in toluene/ethyl acetate ; reduces water miscibility compared to methoxy analogs. |

| Nitro Group | Strong dipole moment (~4-5 D). | Facilitates high solubility in polar aprotic solvents like DMF, DMSO, and Acetone . |

Solubility Landscape & Solvent Ranking

Based on the thermodynamic behavior of the 2-nitroaniline class (specifically the Li et al. dataset for 4-methyl-2-nitroaniline), the solubility of 4-ethoxy-N-methyl-2-nitroaniline follows a distinct polarity-driven hierarchy.

Predicted Solubility Hierarchy (Mole Fraction )

The compound exhibits positive solvatochromism and follows the general trend: Polar Aprotic > Polar Protic > Non-Polar Aromatic > Non-Polar Aliphatic

| Rank | Solvent Class | Specific Solvents | Solubility Character | Mechanism |

| 1 | Ketones & Amides | 2-Butanone (MEK) , Acetone, DMF | Excellent ( | Dipole-dipole interactions stabilize the nitro group; N-methyl group allows good solvation. |

| 2 | Esters | Ethyl Acetate | Very Good | Matches the polarity of the ethoxy/nitro push-pull system. Ideal for recrystallization. |

| 3 | Cyclic Ethers | 1,4-Dioxane, THF | Good | Ether oxygens accept weak H-bonds from the aromatic ring protons. |

| 4 | Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Pi-stacking interactions; solubility increases significantly with temperature ( |

| 5 | Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Low | Proticity interferes with the nitro group's solvation shell; solubility drops as alcohol chain length increases. |

| 6 | Alkanes/Water | Hexane, Water | Negligible | Hydrophobic exclusion dominates. |

Thermodynamic Modeling (The Modified Apelblat Equation)

For process modeling, the solubility

-

A, B, C: Empirical parameters derived from experimental regression.

-

Applicability: This model typically yields a Relative Average Deviation (RAD) of

for this chemical class.

Experimental Protocol: Laser Monitoring Observation Technique

To validate solubility data for specific formulation requirements, the Laser Monitoring Observation Technique is the industry standard for dynamic solubility determination, offering higher precision than the static gravimetric method.

Workflow Diagram

Figure 1: Laser Monitoring Workflow for precise solubility determination. The transition from suspension to clear solution is detected by a sudden spike in laser transmissivity.

Step-by-Step Methodology

-

Apparatus Setup: Use a double-walled glass vessel connected to a programmable thermostatic bath (accuracy

). Install a laser source (< 5 mW) and a light intensity sensor on opposite sides of the vessel. -

Sample Loading: Accurately weigh the solute (

) and solvent ( -

Equilibration: Set the stirrer speed to 400 rpm. Initially, the laser beam is blocked by the undissolved particles (scattering).

-

Dynamic Heating: Increase temperature at a slow rate (

). -

Endpoint Detection: Record the temperature where laser intensity sharply rises to a maximum constant value. This is the saturation temperature (

) for the specific mole fraction. -

Replication: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Thermodynamic Analysis & Process Implications

Understanding the thermodynamics of dissolution is critical for optimizing crystallization yields.

Dissolution Enthalpy ( )

The dissolution of 4-ethoxy-N-methyl-2-nitroaniline is an endothermic process (

-

Implication: Solubility increases with temperature.

-

Cooling Crystallization: This is the preferred purification method. A sharp drop in solubility upon cooling (especially in Ethyl Acetate or Ethanol) ensures high recovery yields.

Entropy of Dissolution ( )

The process is entropy-driven (

-

Mechanism: The disruption of the crystal lattice structure contributes more to the entropy gain than the ordering of solvent molecules around the solute.

Solvent Selection for Recrystallization

Based on the Van't Hoff analysis of the analog data:

-

Best Solvent: Ethyl Acetate . It offers a steep solubility curve (high solubility at boiling, low at room temperature), maximizing yield.

-

Anti-Solvent: Water or Hexane . Adding these to a saturated solution in Acetone or Ethanol will force precipitation (Salting-out effect).

References

-

Li, X., et al. (2017).[1][2] "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.[1][2]15) K and mixing properties of solutions." Journal of Chemical & Thermodynamics. Link

-

BenchChem. "Solubility Profile of 4-Methyl-2-nitroaniline." BenchChem Technical Library. Link

-

PubChem. "4-Methoxy-2-nitroaniline (Analog Data)." National Library of Medicine. Link[3]

-

NIST. "Isothermal Saturation Method Protocols." NIST TRC Web Thermo Tables. Link

Sources

N-Alkylated Nitroanilines: A Technical Guide to Synthesis, Properties, and Applications

Part 1: Executive Summary

N-alkylated nitroanilines represent a class of "push-pull" chromophores where a strong electron-donating group (alkylamine) interacts with a strong electron-withdrawing group (nitro) through a conjugated aromatic system. This electronic architecture grants them exceptional non-linear optical (NLO) properties, distinct solvatochromic behaviors, and utility as versatile intermediates in pharmaceutical synthesis.

While the nitroaniline core is often flagged as a structural alert in drug discovery due to potential genotoxicity and methemoglobinemia risks, its derivatives remain critical in oncology (e.g., antiandrogens) and as chromogenic reporters in high-throughput screening assays. This guide analyzes the synthetic pathways, electronic mechanisms, and safety protocols essential for working with this compound class.

Part 2: Structural & Electronic Properties

The "Push-Pull" Mechanism

The defining feature of N-alkyl nitroanilines is the intramolecular charge transfer (ICT). The lone pair on the amine nitrogen donates electron density into the

-

Ground State: Polar, with significant dipole moments.

-

Excited State: Highly polarizable, leading to strong absorption in the UV-Vis region (typically 350–450 nm).

-

Solvatochromism: These compounds exhibit positive solvatochromism. As solvent polarity increases, the excited state is stabilized more than the ground state, causing a bathochromic (red) shift in absorption.

Isomerism and Reactivity

-

Para- (4-NO2): Maximum conjugation; strongest ICT and NLO properties.

-

Ortho- (2-NO2): Steric hindrance and intramolecular hydrogen bonding can twist the nitro group out of planarity, altering spectral properties and reducing basicity.

-

Meta- (3-NO2): Electronic communication is disrupted; conjugation is not possible between the donor and acceptor, leading to significantly different reactivity and spectral profiles.

Part 3: Synthetic Methodologies

Two primary routes dominate the synthesis of N-alkylated nitroanilines: Nucleophilic Aromatic Substitution (

Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred method for introducing complex amine chains or when starting from activated halo-nitrobenzenes.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination pathway. The rate-determining step is usually the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

Experimental Protocol: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

Adapted from BenchChem protocols and standard

Reagents:

-

2,3-Difluoro-6-nitroaniline (1.0 eq)

-

Ethyl Iodide (1.5 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

-

Dissolution: Add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous DMF (0.2 M concentration). Stir until fully dissolved.

-

Base Addition: Add anhydrous

(2.0 eq) in a single portion. The suspension may change color due to deprotonation/complexation. -

Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe at room temperature to control exotherm.

-

Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting amine spot and the appearance of a less polar product spot.

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

-

Wash organic layers with water (to remove DMF) and brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Method B: Reductive Alkylation (Alternative)

For sensitive substrates, a nitro-reduction followed by reductive amination can be used, though this destroys the nitro group. To maintain the nitro group, direct alkylation or

Part 4: Applications in Drug Discovery[1]

The "Structural Alert" vs. Therapeutic Utility

The nitroaniline moiety is often flagged as a structural alert in early drug discovery due to potential mutagenicity (Ames positive) and toxicity (methemoglobinemia). However, it remains a valid pharmacophore when modified correctly or used as a prodrug/intermediate.

Key Example: Flutamide (Eulexin) Flutamide is a non-steroidal antiandrogen used to treat prostate cancer. Its structure is an N-acylated nitroaniline (specifically, 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide).

-

Role: The electron-withdrawing nitro and trifluoromethyl groups are critical for binding affinity to the androgen receptor.

-

Metabolism: It is a prodrug; the amide is hydrolyzed in vivo to the active form, or hydroxylated.

Chromogenic Bioassays (The "Gold Standard")

N-alkylated nitroanilines are indispensable as reporter groups in protease assays.

-

Mechanism: An amino acid sequence is attached to the aniline nitrogen via an amide bond (e.g., Ac-DEVD-pNA ).

-

State: In this amide form, the ICT is disrupted, and the molecule is colorless (or pale).

-

Cleavage: When the specific enzyme (e.g., Caspase-3) cleaves the amide bond, free p-nitroaniline (pNA) is released.

-

Detection: Free pNA has a strong absorbance at 405 nm (yellow), allowing for real-time kinetic monitoring of enzyme activity.

| Substrate | Target Enzyme | Application |

| Ac-DEVD-pNA | Caspase-3 | Apoptosis detection |

| L-BAPNA | Trypsin | Digestive enzyme activity |

| Glutaryl-Phe-pNA | Chymotrypsin | Protease profiling |

Part 5: Safety & Toxicology[2][3][4]

Metabolic Toxicity: Methemoglobinemia

The primary safety concern with N-alkyl nitroanilines is their metabolic activation in the liver, leading to hematological toxicity.

Mechanism:

-

N-Dealkylation: Removal of the alkyl group (if present) to yield the primary nitroaniline.

-

Nitroreduction: The nitro group is reduced to a hydroxylamine (-NHOH).

-

Redox Cycling: The phenylhydroxylamine is oxidized to a nitrosobenzene, simultaneously oxidizing Hemoglobin (

) to Methemoglobin ( -

Result: Methemoglobin cannot bind oxygen, leading to tissue hypoxia and cyanosis.

Handling Precautions

-

PPE: Double nitrile gloves are required; nitroanilines can permeate skin.

-

Ventilation: All solids must be weighed in a fume hood to prevent inhalation of dust.

-

Waste: Segregate as hazardous organic waste; do not mix with strong oxidizers.

References

-

BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from

-

Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution (SNAr). Retrieved from

-

Santa Cruz Biotechnology. Nitroanilines: Versatile Intermediates in Organic Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2024). Ames test study designs for nitrosamine mutagenicity testing. Retrieved from

-

Annals of Occupational and Environmental Medicine. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Retrieved from

-

Organic Syntheses. o-Nitroaniline Synthesis Protocols. Retrieved from

Unlocking the Potential of 4-ethoxy-N-methyl-2-nitroaniline: A Technical Guide for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the untapped research potential of 4-ethoxy-N-methyl-2-nitroaniline. While specific data on this compound is scarce, its structural motifs—a substituted N-alkylated 2-nitroaniline core—place it at the crossroads of several high-value research domains. Drawing from established principles and data from analogous compounds, we present a series of robust, actionable research proposals to explore its utility in medicinal chemistry and materials science.

Introduction: The Nitroaniline Scaffold

Nitroaniline derivatives are a cornerstone of modern chemical research, serving as versatile intermediates in a wide array of applications.[1][2] Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, make them invaluable building blocks for pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][3] N-substituted 2-nitroanilines, in particular, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4]

This document focuses on a specific, yet under-investigated, member of this family: 4-ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3, Molecular Formula: C₉H₁₂N₂O₃).[5] By systematically exploring its synthesis and potential applications, we aim to lay the groundwork for novel discoveries in drug development and material innovation.

| Property | Value | Source |

| CAS Number | 61679-18-3 | [5] |

| Molecular Formula | C₉H₁₂N₂O₃ | [5] |

| Molecular Weight | 196.21 g/mol | Inferred |

| Parent Compound | 4-ethoxy-2-nitroaniline | [6][7] |

| Parent CAS | 616-86-4 | [6][7][8][9] |

Foundational Research: Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and validation of 4-ethoxy-N-methyl-2-nitroaniline.

Detailed Experimental Protocol: N-methylation

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethoxy-2-nitroaniline (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Exothermic reaction and H₂ gas evolution.

-

Activation: Allow the resulting slurry to stir at 0 °C for 15-20 minutes.

-

Methylation: Add methyl iodide (MeI, 2.0 eq) dropwise to the reaction mixture. Caution: Exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a solution of brine and sodium bicarbonate (NaHCO₃).

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing the filter cake thoroughly with deionized water.

-

Purification: Dry the crude solid under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[7]

Research Area 1: Anticancer Drug Discovery

Core Rationale: The 2-nitroaniline scaffold is a "privileged" structure in anticancer research. The nitro group can undergo bioreductive activation by cellular reductases, particularly under the hypoxic (low oxygen) conditions characteristic of solid tumors. This process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, that can damage DNA and other vital cellular components, leading to targeted cell death.[4]

Proposed Research Plan: Cytotoxicity Screening

The primary objective is to evaluate the in vitro cytotoxic potential of 4-ethoxy-N-methyl-2-nitroaniline against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO and create serial dilutions in a complete culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothesized Mechanism: Hypoxic Activation

The presence of the nitro group is key to the compound's potential as a hypoxia-activated prodrug.

Caption: Bioreductive activation pathway of a nitroaromatic compound in a hypoxic environment.

Illustrative Data Table

| Cell Line | Compound | IC₅₀ (µM) [Hypothetical] |

| HCT116 (Colon) | 4-ethoxy-N-methyl-2-nitroaniline | 8.5 |

| A549 (Lung) | 4-ethoxy-N-methyl-2-nitroaniline | 12.3 |

| MCF-7 (Breast) | 4-ethoxy-N-methyl-2-nitroaniline | 15.1 |

| HCT116 (Colon) | Doxorubicin (Control) | 0.5 |

Research Area 2: Antimicrobial Agent Development

Core Rationale: The nitro group is a critical pharmacophore in several classes of antimicrobial drugs, including nitrofurans and nitroimidazoles.[12] Its strong electron-withdrawing nature is key to their mechanism of action, which often involves reductive activation within microbial cells to generate radical species that disrupt cellular processes. Several 2-nitroaniline derivatives have been investigated for their antimicrobial properties.[13]

Proposed Research Plan: MIC Determination

The initial step is to assess the compound's spectrum of activity against a panel of clinically relevant bacteria and fungi by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC

-

Strain Selection: Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data Table

| Microorganism | Strain (ATCC) | Compound MIC (µg/mL) [Hypothetical] | Control MIC (µg/mL) |

| S. aureus (Gram +) | 29213 | 16 | Ciprofloxacin: 0.5 |

| E. coli (Gram -) | 25922 | 32 | Ciprofloxacin: 0.25 |

| P. aeruginosa (Gram -) | 27853 | >128 | Ciprofloxacin: 1 |

| C. albicans (Fungus) | 90028 | 8 | Fluconazole: 2 |

Research Area 3: Materials Science Innovation

Core Rationale: Aniline derivatives are fundamental monomers for producing conducting polymers like polyaniline (PANI).[14] The properties of PANI can be finely tuned by copolymerizing aniline with substituted derivatives. Nitroanilines are particularly interesting in this context; the electron-withdrawing nitro group can significantly alter the electronic and physical properties of the resulting polymer.[14][15] The combination of electron-donating (ethoxy, N-methyl) and electron-withdrawing (nitro) groups on 4-ethoxy-N-methyl-2-nitroaniline makes it a compelling candidate for creating novel functional polymers with unique redox and optical properties.

Proposed Research Plan: Electropolymerization

This research aims to synthesize a novel polymer film via electropolymerization and characterize its electrochemical properties.

Experimental Workflow: Cyclic Voltammetry for Polymerization

-

Electrolyte Preparation: Prepare a solution of the monomer (4-ethoxy-N-methyl-2-nitroaniline) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) and an acid (e.g., HClO₄).

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or ITO-coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a cycling potential window (determined via an initial exploratory scan) for a set number of cycles (e.g., 20-50 cycles). A polymer film should deposit on the working electrode.

-

Characterization:

-

After polymerization, rinse the polymer-coated electrode and transfer it to a monomer-free electrolyte solution.

-

Perform cyclic voltammetry to study the redox behavior of the polymer film.

-

Characterize the film using techniques such as UV-Vis spectroscopy, FT-IR, and Scanning Electron Microscopy (SEM) to understand its optical properties and morphology.

-

Polymerization Workflow Diagram

Caption: Workflow for the synthesis and characterization of a novel polymer via electropolymerization.

Conclusion

4-ethoxy-N-methyl-2-nitroaniline represents a significant opportunity for innovation. While currently under-researched, its structure strongly suggests high potential as a scaffold for developing novel anticancer agents, antimicrobial compounds, and advanced functional polymers. The research avenues proposed in this guide—from a foundational synthetic protocol to targeted screening in drug discovery and materials science—provide a clear and logical roadmap for unlocking the value of this promising molecule. The successful execution of these studies will not only generate valuable intellectual property but also contribute fundamentally to the advancement of chemical and biomedical sciences.

References

- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Nitroanilines. Santa Cruz Biotechnology.

- Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Compar

- 4-ETHOXY-2-NITROANILINE. ChemicalBook.

- 4-Ethoxy-2-nitroaniline 97 616-86-4. MilliporeSigma.

- The Significance of Nitroaniline Derivatives in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Cognizance Journal.

- 2-nitroaniline – Knowledge and References. Taylor & Francis Online.

- 4-ethoxy-N-methyl-2-nitroaniline. Key Organics.

- 4-Ethoxy-2-nitroaniline. PubChem.

- 4-Ethoxy-2-nitroaniline Formula. ECHEMI.

- Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

- Nitroaniline: Common isomers, structure, synthesis and applic

- Synthesis routes of 4-Methoxy-2-nitroaniline. Benchchem.

Sources

- 1. Nitroanilines | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chempanda.com [chempanda.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 4-ETHOXY-2-NITROANILINE | 616-86-4 [chemicalbook.com]

- 7. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-乙氧基-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Safe Handling and Application of 4-ethoxy-N-methyl-2-nitroaniline

This guide provides a comprehensive overview of 4-ethoxy-N-methyl-2-nitroaniline, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail its physicochemical properties, a thorough risk assessment, and validated protocols for its safe handling, synthesis, purification, and analytical characterization. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively.

Physicochemical and Hazard Profile

Structural Information

The molecular structure of 4-ethoxy-N-methyl-2-nitroaniline is presented below. The presence of the nitro group, a strong electron-withdrawing group, and the amino group on the benzene ring are key determinants of its chemical reactivity and potential toxicity.

Figure 2. A generalized workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for successful purification. [1] Solvent Selection:

-

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

-

Common solvents for the recrystallization of nitroaromatic compounds include ethanol, methanol, and ethyl acetate, or mixtures with water. [1] General Procedure:

-

Dissolve the crude 4-ethoxy-N-methyl-2-nitroaniline in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized 4-ethoxy-N-methyl-2-nitroaniline should be confirmed using appropriate analytical techniques.

3.3.1. Thin-Layer Chromatography (TLC)

-

Purpose: To monitor the progress of the reaction and assess the purity of the product.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of ethyl acetate and petroleum ether is a good starting point for developing a suitable solvent system. [2] 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

¹H NMR: The spectrum should show characteristic peaks for the ethoxy group, the N-methyl group, and the aromatic protons.

-

¹³C NMR: The spectrum will provide information on the number and types of carbon atoms in the molecule.

3.3.3. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile compounds. [3] 3.3.4. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Expected Absorptions: Characteristic peaks for N-H stretching (if any secondary amine is present), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-O stretching (ether).

Conclusion

4-ethoxy-N-methyl-2-nitroaniline is a compound that requires careful handling due to its potential toxicity. By implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this compound. It is imperative that all laboratory work is conducted with a thorough understanding of the potential hazards and in strict adherence to established safety guidelines.

References

- BenchChem. Solvent selection for effective recrystallization of nitroaromatic compounds.

- Google Patents. US2874196A - Method of crystallizing nitro products.

- Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.

- Fisher Scientific. SAFETY DATA SHEET - 4-Methoxy-2-nitroaniline.

- MST.edu. Aromatic Nitro Compounds.

- SafetyInfo. What are the Health and Safety Guidelines for Using Amines?.

- Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.

- TCI Chemicals. SAFETY DATA SHEET - 4-Nitroaniline.

- ZORA. 4-Nitroaniline.

- Apollo Scientific. 4-Methyl-2-nitroaniline.

- NICNAS. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.

- ChemicalBook. 4-ETHOXY-2-NITROANILINE | 616-86-4.

- CPAChem. Safety data sheet - 4-Methyl-2-nitroaniline.

- CDC. p-Nitroaniline - IDLH.

- PubChem. 2-Nitroaniline.

- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ResearchGate. Does aniline stick in columns during column chromatography?.

- EPA. Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4).

- PubChem. 4-Ethoxy-2-nitroaniline.

- MilliporeSigma. 4-Ethoxy-2-nitroaniline 97 616-86-4.

- EPA. method 8131 aniline and selected derivatives by gas chromatography.

- ECHEMI. 616-86-4, 4-Ethoxy-2-nitroaniline Formula.

- odinity.com. recrystallization, filtration and melting point.

- Patsnap. Preparation method of 4-methoxy-2-nitroaniline.

- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- PubChem. 4-ethoxy-N-methylaniline.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Benzenamine, 2-methoxy-4-nitro-.

- Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.

- BenchChem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

- EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

- BenchChem. A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.

- Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration.

- CPAChem. Safety data sheet - N-methyl-2-nitroaniline.

- Patsnap. 4-methyl-2-nitroaniline synthesis method.

- ECHEMI. 89-62-3, 4-Methyl-2-nitroaniline Formula.

- ACS Publications. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- BenchChem. Synthesis routes of 4-Methoxy-2-nitroaniline.

- Key Organics. 4-ethoxy-N-methyl-2-nitroaniline.

- PubChem. 4-Methoxy-2-nitroaniline.

Sources

4-ethoxy-N-methyl-2-nitroaniline molecular weight

Part 1: Executive Summary

4-Ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3 ) is a specialized nitroaniline derivative predominantly utilized as a semi-permanent dye intermediate and a chromophore in cosmetic formulations (specifically hair colorants).[1] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy and N-methylamine groups.[1]

This guide moves beyond simple identification, focusing on the Molecular Weight (MW) as the critical variable for stoichiometric precision in synthesis and mass-to-charge (m/z) targeting in analytical validation.[1]

| Core Identity Parameter | Value | Context |

| Molecular Formula | C₉H₁₂N₂O₃ | Basis for elemental analysis.[1][2] |

| Average Molecular Weight | 196.20 g/mol | Used for gravimetric calculations (synthesis yields). |

| Monoisotopic Mass | 196.0848 Da | Used for mass spectrometry (HRMS) identification. |

| CAS Registry Number | 61679-18-3 | Global identifier for regulatory compliance.[1] |

Part 2: Physicochemical Profile & Molecular Weight Analysis

The molecular weight of 196.20 g/mol is not merely a static number; it dictates the compound's behavior in both synthesis and detection.

Mass Variance in Applications

Researchers must distinguish between Average MW and Monoisotopic Mass depending on the workflow:

-

Synthetic Stoichiometry (Average MW: 196.20 g/mol ): When weighing reagents for bulk synthesis, use the average atomic weights (C=12.011, H=1.008, etc.).

-

Calculation:

.

-

-

Analytical Detection (Monoisotopic Mass: 196.0848 Da): In High-Resolution Mass Spectrometry (HRMS), the instrument detects the most abundant isotope (

C,-

Calculation:

.

-

Solubility & Partitioning (LogP)

The N-methylation significantly alters the solubility profile compared to the primary amine (4-ethoxy-2-nitroaniline).[1]

-

Predicted LogP: ~2.2 – 2.5 (Lipophilic).

-

Solubility:

-

High: DMSO, Ethanol, Ethyl Acetate, Dichloromethane.

-

Low: Water (hydrophobic nature requires organic co-solvents for aqueous formulations).

-

Part 3: Synthesis Protocol (Stoichiometric Logic)

Objective: Synthesize 4-ethoxy-N-methyl-2-nitroaniline via Nucleophilic Aromatic Substitution (

Experimental Workflow

Reagents:

-

Substrate: 1-Chloro-4-ethoxy-2-nitrobenzene (MW: 201.61 g/mol ).[1]

-

Nucleophile: Methylamine (40% aq. solution or methanolic).

-

Solvent: Ethanol or DMF.[3]

Stoichiometry Table:

| Component | Role | MW ( g/mol ) | Equiv.[3] | Mass/Vol (Example) |

| 1-Chloro-4-ethoxy-2-nitrobenzene | Substrate | 201.61 | 1.0 | 10.0 g (49.6 mmol) |

| Methylamine (40% aq) | Nucleophile | 31.06 | 3.0 | ~11.5 mL (Excess drives kinetics) |

| Ethanol | Solvent | 46.07 | N/A | 100 mL |

| 4-Ethoxy-N-methyl-2-nitroaniline | Target Product | 196.20 | Theoretical Yield | 9.73 g |

Step-by-Step Protocol:

-

Dissolution: Charge 10.0 g of 1-Chloro-4-ethoxy-2-nitrobenzene into a pressure-rated reaction vessel containing 100 mL Ethanol.

-

Addition: Slowly add 3.0 equivalents of Methylamine solution. Note: Exothermic reaction possible.[1]

-

Reflux: Seal vessel and heat to 80°C for 4–6 hours. Monitor via TLC or HPLC.

-

Workup: Cool to room temperature. Pour reaction mixture into 300 mL ice-water. The product will precipitate due to low aqueous solubility (LogP > 2).

-

Purification: Filter the yellow/orange solid. Recrystallize from Ethanol/Water (8:2) to remove unreacted chloride.

-

Validation: Dry to constant weight. Calculate yield based on the theoretical max of 9.73 g .

Synthesis Pathway Diagram

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Part 4: Analytical Validation (LC-MS)

Using the Monoisotopic Mass (196.08) is mandatory for accurate mass spectrometry configuration.

Method: HPLC-ESI-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).

-

Detection: Positive Ion Mode (ESI+).

Mass Spectral Logic

In ESI+ mode, the molecule typically protonates to form

-

Target m/z:

. -

Key Fragments (MS/MS):

-

Loss of Methyl:

(uncommon in soft ionization, but possible). -

Loss of Ethoxy:

.[1] -

Loss of Nitro:

.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for LC-MS identification targeting the protonated molecular ion.

Part 5: Safety & Toxicology

As a nitroaniline derivative, this compound requires strict safety protocols.[4]

-

Hazards: Acute toxicity (Oral/Dermal), Skin Sensitization.

-

Handling: Use nitrile gloves and a fume hood. Avoid dust generation.

-

Storage: Store in amber vials (light sensitive) at room temperature.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229: 4-Ethoxy-2-nitroaniline (Parent Structure Analysis).[1] Retrieved from [Link][1]

Sources

Methodological & Application